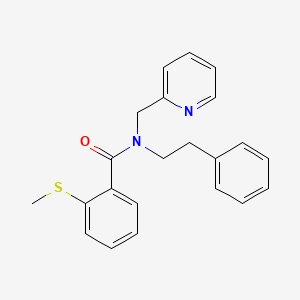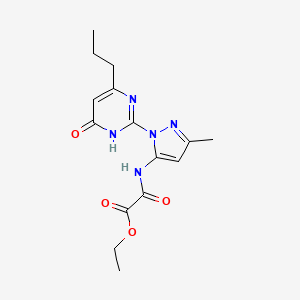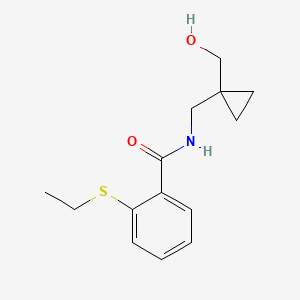
N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound. It contains several functional groups including an ethyl group, a thiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for example, is a five-membered ring with one nitrogen atom and one sulfur atom . The exact structure would depend on the positions of the other functional groups .Chemical Reactions Analysis
Again, without specific information on this compound, it’s hard to predict its reactivity. The presence of the thiazole ring could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Applications De Recherche Scientifique
Glutaminase Inhibitors
N-ethyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide derivatives have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, like BPTES analogs, showed potential in attenuating the growth of P493 human lymphoma B cells both in vitro and in mouse xenograft models. The studies highlighted the importance of these derivatives in therapeutic applications related to GLS inhibition (Shukla et al., 2012).
Antimicrobial Activities
Thiazole derivatives synthesized from this compound have shown significant antimicrobial activities. These compounds were tested against various bacterial and fungal isolates, demonstrating their potential as antimicrobial agents. This suggests a promising avenue for developing new antimicrobial drugs that can address the rising issue of antibiotic resistance (Wardkhan et al., 2008).
Anticancer Activities
Research into the anticancer properties of thiazole acetamide derivatives has yielded promising results. These compounds have been synthesized and tested against various human tumor cell lines, revealing their potential in inhibiting cancer cell growth. Such studies are crucial for the development of new anticancer therapies, offering hope for more effective and targeted treatments (Duran & Demirayak, 2012).
Material Science Applications
Thiazole-based compounds, including those derived from this compound, have been investigated for their optoelectronic properties. Such research has implications for the development of new materials with potential applications in electronic and photonic devices, highlighting the versatility and wide range of applications for these chemical compounds (Camurlu & Guven, 2015).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets . .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, depending on their specific targets and mode of action . .
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-16-14(19)8-12-9-20-15(17-12)21-10-13(18)11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVPVYNWTCMGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)

![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)

![3-(2-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine](/img/structure/B2864532.png)
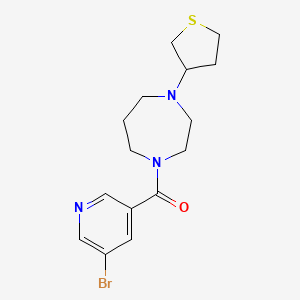
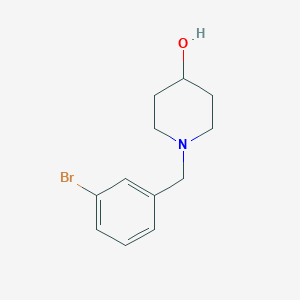

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)
